

The Cellular and Molecular Landscape of Dasantafil: A Technical Guide

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Compound of Interest		
Compound Name:	Dasantafil	
Cat. No.:	B1669834	Get Quote

Disclaimer: **Dasantafil** is a novel phosphodiesterase-5 (PDE-5) inhibitor with limited publicly available research. This guide synthesizes the known information about **Dasantafil** and extrapolates its likely cellular and molecular effects based on the well-established mechanism of action of the PDE-5 inhibitor drug class. The detailed data and experimental protocols are derived from studies on analogous compounds such as sildenafil and tadalafil.

Introduction

Dasantafil has been identified as a novel phosphodiesterase-5 (PDE-5) inhibitor.[1][2] It was discovered as an undeclared ingredient in a dietary supplement and structurally characterized as C₂₂H₂ଃN₅O₅Br.[1][2] As a member of the PDE-5 inhibitor class, **Dasantafil** is expected to share a common mechanism of action with well-known drugs like sildenafil and tadalafil, which are used in the management of erectile dysfunction and pulmonary arterial hypertension.[3][4] This technical guide provides an in-depth overview of the anticipated cellular and molecular effects of **Dasantafil** exposure, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The NO/cGMP Signaling Pathway

The primary molecular target of **Dasantafil** is the phosphodiesterase type 5 (PDE-5) enzyme. PDE-5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial



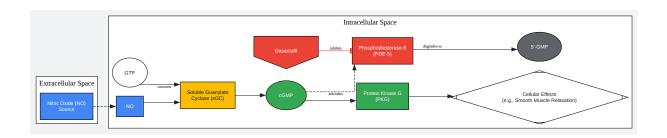




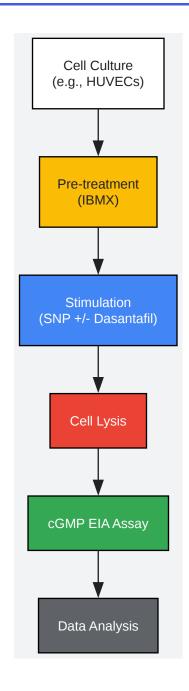
second messenger in various physiological processes.[5] By inhibiting PDE-5, **Dasantafil** leads to an accumulation of intracellular cGMP, thereby potentiating its downstream effects.[5]

The canonical signaling pathway influenced by PDE-5 inhibitors is the Nitric Oxide (NO)/cGMP pathway. This pathway is initiated by the release of NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), leading to a cascade of phosphorylation events that ultimately result in smooth muscle relaxation and vasodilation.[4][5]









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